molecular formula C12H11NO4 B13712645 Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate

Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate

Cat. No.: B13712645
M. Wt: 233.22 g/mol
InChI Key: ZZPULVAZQJOCDA-UHFFFAOYSA-N
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Description

Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a 4-hydroxyphenyl group at the 5-position of the isoxazole ring. Isoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate can be achieved through various methods. One common approach involves the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine free base in ethanol under reflux conditions . This method provides good to excellent yields of the desired isoxazole derivatives. Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free and microwave-assisted one-pot reaction . These methods are advantageous for large-scale production due to their efficiency and simplicity.

Chemical Reactions Analysis

Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For example, the compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols. Substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives .

Scientific Research Applications

Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate has significant applications in scientific research, particularly in medicinal chemistry. Isoxazole derivatives are known for their antiviral, anticancer, and anti-inflammatory activities . This compound can be used as a scaffold for the development of new therapeutic agents. It has been investigated for its potential as an antioxidant and as a precursor for the synthesis of other biologically active molecules . Additionally, it is used in organic synthesis as an intermediate for the preparation of more complex compounds .

Mechanism of Action

The mechanism of action of Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate involves its interaction with various molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and histone deacetylase (HDAC), which play crucial roles in inflammation and cancer . The compound may also interact with receptors and ion channels, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Ethyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate can be compared with other similar isoxazole derivatives, such as Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate and Ethyl 5-phenylisoxazole-3-carboxylate . These compounds share the same isoxazole core structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence the biological activity and chemical properties of these compounds. For example, the fluorine-substituted derivative may exhibit enhanced lipophilicity and membrane permeability compared to the hydroxy-substituted derivative.

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry and organic synthesis. Its diverse chemical reactivity and biological activities make it a valuable scaffold for the development of new therapeutic agents. The compound’s unique structure and properties distinguish it from other similar isoxazole derivatives, highlighting its importance in scientific research.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl 5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H11NO4/c1-2-16-12(15)10-7-11(17-13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3

InChI Key

ZZPULVAZQJOCDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)O

Origin of Product

United States

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